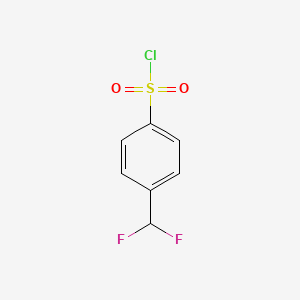

4-(Difluoromethyl)benzene-1-sulfonyl chloride

Overview

Description

“4-(Difluoromethyl)benzene-1-sulfonyl chloride” is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5ClF2O2S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,7H . This indicates that the molecule consists of a benzene ring substituted with a difluoromethyl group and a sulfonyl chloride group.Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact values for its density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Synthesis and Structural Analysis

- A study by Sarojini et al. (2012) focused on the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, derived from reactions involving benzene sulfonyl chloride derivatives. The study involved characterization techniques like FTIR, NMR, and X-ray diffraction, emphasizing the importance of such compounds in the study of molecular geometry and vibrational frequencies.

Catalytic and Reaction Media Studies

- Nara et al. (2001) investigated the use of ionic liquids as unconventional media for Friedel-Crafts sulfonylation reactions involving benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This study, detailed in The Journal of Organic Chemistry, highlighted the enhanced reactivity and yield of diaryl sulfones, showing the applicability of benzene sulfonyl chloride derivatives in advanced chemical synthesis.

Investigation of Molecular and Electronic Structures

- The electronic structure and properties of benzene derivatives, including those similar to 4-(Difluoromethyl)benzene-1-sulfonyl chloride, were explored by Petrov et al. (2009) through a combined approach of gas-phase electron diffraction and quantum chemical studies. This research contributes to understanding the molecular structure and electronic characteristics of sulfonyl chloride compounds.

Synthesis of Polymer and Liquid Crystal Intermediates

- A study by Neubert et al. (1979) demonstrated the synthesis of 4-alkylbenzenethiols from alkyl-benzene sulfonic acid salts, a process involving sulfonyl chlorides. This process is crucial in developing intermediates for liquid crystals and mesomorphic compounds, indicating the broad application of sulfonyl chloride derivatives in materials science.

Development of Anticancer and Antioxidant Drugs

- Mohamed et al. (2022) conducted a study on benzene sulfonamide derivatives synthesized using benzene sulphonyl chloride, exploring their potential as anticancer agents. This research, published in Current Organic Synthesis, highlights the significance of benzene sulfonyl chloride derivatives in developing new pharmaceutical compounds with potential therapeutic applications.

Safety and Hazards

This compound is considered hazardous. It has a GHS05 pictogram, with the signal word “Danger”. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Future Directions

Difluoromethylation processes, including those involving “4-(Difluoromethyl)benzene-1-sulfonyl chloride”, have seen recent advances and are a field of research that has benefited from the invention of multiple difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name |

4-(difluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZWOBNQYQXAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263179-09-4 | |

| Record name | 4-(difluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)

![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)

![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)